1-(9-anthrylmethyl)-4-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, N-(9-anthrylmethyl)-N′-arylmethylidenebenzene-1,2-diamines and 1-(9-anthrylmethyl)-2-aryl-1H-benzimidazoles were synthesized by condensation of N-(9-anthrylmethyl)benzene-1,2-diamine with aromatic and heterocyclic aldehydes . A one-step method for preparation of fluorescent 9-anthrylmethyl esters from triacylglycerols (TAG) involves base-catalyzed transesterification using potassium 9-anthracenemethoxide .Scientific Research Applications
Novel Cytotoxic and Anticancer Agents
Piperidine derivatives have been investigated for their cytotoxicity and potential as anticancer agents. For instance, certain piperidines exhibited significant cytotoxicity towards murine and human tumor cells, indicating their potential as a new class of cytotoxic agents for cancer treatment (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
Some piperidine derivatives have shown promising anti-acetylcholinesterase (anti-AChE) activity, suggesting their potential use in treating conditions like Alzheimer's disease. For example, specific derivatives were found to be potent inhibitors of acetylcholinesterase, with significant increases in activity upon introduction of bulky moieties or alkyl/phenyl groups (Sugimoto et al., 1990).
Cannabinoid Receptor Antagonists
Piperidine derivatives have also been explored for their role as cannabinoid receptor antagonists, potentially offering therapeutic benefits for conditions mediated by the cannabinoid system. Structural requirements for potent activity were identified, contributing to the understanding of cannabinoid receptor binding and function (Lan et al., 1999).
Central Nervous System Agents
The synthesis of piperidine derivatives has been prompted by their potential application as central nervous system agents, aiming to explore their antidepressant and antitetrabenazine activity. This research highlights the importance of the piperidine moiety in developing new CNS drugs (Bauer et al., 1976).
Fluorescent Probes in Ratiometric Analysis
Piperazine substituted perylene-3,4-dicarboximide, a derivative involving piperidine structure, has been used as a fluorescent probe for ratiometric analysis, showing potential applications in biological and chemical sensing (Huang & Tam‐Chang, 2011).
properties
IUPAC Name |
1-(anthracen-9-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c22-21(24)15-9-11-23(12-10-15)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGUTCRPOFILGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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